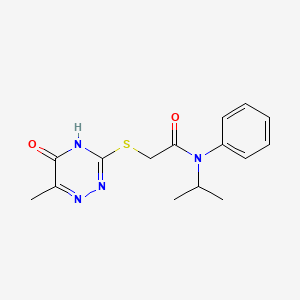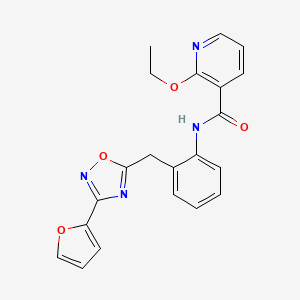
2-ethoxy-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethoxy-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide, commonly known as FPhC1, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FPhC1 is a small molecule that belongs to the family of nicotinamide derivatives and has been shown to exhibit promising biological activities, including anti-inflammatory and anti-cancer properties.
详细的合成方法
Design of the Synthesis Pathway
The synthesis of 2-ethoxy-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide can be achieved through a multi-step process involving the reaction of several starting materials.
Starting Materials
2-bromoethyl ethyl ether, 2-aminonicotinamide, 2-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methylphenylboronic acid, Palladium acetate, Triethylamine, Copper(II) sulfate pentahydrate, Sodium borohydride, Acetic acid, Ethanol, Methanol, Chloroform, Wate
Reaction
Step 1: Synthesis of 2-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methylphenylboronic acid by reacting 3-(furan-2-yl)-1,2,4-oxadiazole-5-carboxylic acid with 2-(bromomethyl)phenylboronic acid in the presence of palladium acetate and triethylamine in ethanol., Step 2: Synthesis of 2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl nicotinamide by reacting 2-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methylphenylboronic acid with 2-aminonicotinamide in the presence of palladium acetate and triethylamine in chloroform., Step 3: Synthesis of 2-ethoxy-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide by reacting 2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl nicotinamide with ethyl iodide in the presence of copper(II) sulfate pentahydrate and sodium borohydride in acetic acid and water.
作用机制
The mechanism of action of FPhC1 is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in the inflammatory and cancer pathways. Specifically, FPhC1 has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and cancer.
生化和生理效应
FPhC1 has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, FPhC1 has been shown to exhibit antioxidant activity and to protect against oxidative stress. Furthermore, FPhC1 has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the major advantages of FPhC1 is its ability to inhibit multiple targets involved in the inflammatory and cancer pathways, making it a promising candidate for the treatment of a variety of diseases. However, one of the limitations of FPhC1 is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are a number of future directions for the research and development of FPhC1. One area of interest is the potential use of FPhC1 in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of FPhC1 and to identify additional targets for its therapeutic use. Finally, the development of more water-soluble derivatives of FPhC1 could improve its efficacy and make it more suitable for in vivo use.
科学研究应用
FPhC1 has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that FPhC1 exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, FPhC1 has been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
属性
IUPAC Name |
2-ethoxy-N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4/c1-2-27-21-15(8-5-11-22-21)20(26)23-16-9-4-3-7-14(16)13-18-24-19(25-29-18)17-10-6-12-28-17/h3-12H,2,13H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMCQCTZTQRGRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

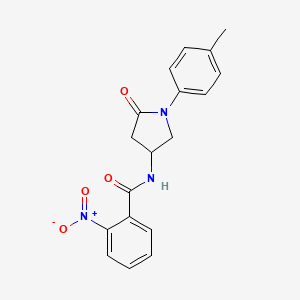
![N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2947199.png)
![3-(3-Chlorophenyl)-1-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-methylurea](/img/structure/B2947201.png)
![5-(2-chloro-6-fluorobenzyl)-8-methyl-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2947202.png)
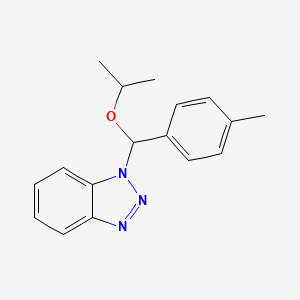
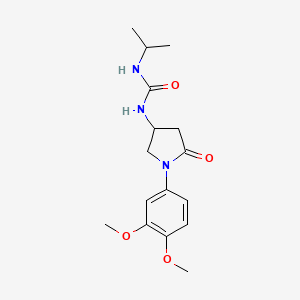

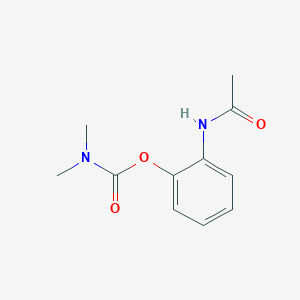
![4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid](/img/structure/B2947209.png)
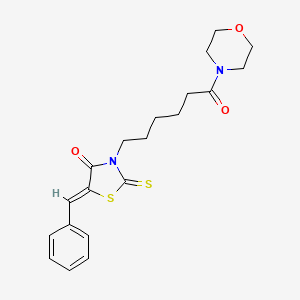
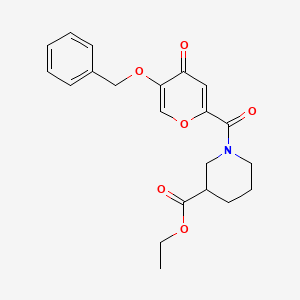
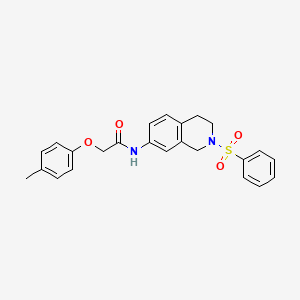
![1-(3-chloro-4-fluorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2947216.png)
